

Discovery and history of 2-aminopropane-1,3-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-aminopropane-1,3-diol
Hydrochloride

Cat. No.: B2899187

[Get Quote](#)

An In-Depth Technical Guide to 2-aminopropane-1,3-diol (Serinol): From Discovery to a Cornerstone of Modern Therapeutics

Abstract

This guide provides a comprehensive technical overview of 2-aminopropane-1,3-diol, commonly known as serinol. Structurally analogous to the amino acid serine, this prochiral amino alcohol has evolved from a laboratory curiosity to an indispensable building block in the chemical and pharmaceutical industries. We will trace its historical journey from its first synthesis in the late 19th century, through its pivotal role in the production of early antibiotics, to its current status as a key intermediate for advanced therapeutics, including non-ionic X-ray contrast agents and a new class of immunomodulators. This document details its physicochemical properties, outlines key synthetic methodologies, and explores its biological significance, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecule's past, present, and future applications.

Introduction: The Unassuming Architect

2-aminopropane-1,3-diol ($C_3H_9NO_2$) is an organic compound that, at first glance, appears to be a simple amino alcohol.^{[1][2]} However, its unique structure, featuring a primary amine and two primary hydroxyl groups on a three-carbon backbone, imparts a high degree of functionality and versatility.^{[3][4]} This structure makes it a prochiral molecule and a close structural analog of the amino acid serine, from which its common name, serinol, is derived.^{[2][5]}

Initially a subject of academic synthesis, serinol's industrial significance began to emerge in the mid-20th century. Its journey is a compelling narrative of how a small, unassuming molecule can become a critical component in complex, life-saving technologies. From its early use in the synthesis of the antibiotic chloramphenicol to its role as the foundational scaffold for Fingolimod, the first oral therapy for multiple sclerosis, serinol has repeatedly proven its immense value.^{[2][6][7]} This guide will dissect the discovery, historical development, and multifaceted applications of this pivotal chemical intermediate.

A Historical Perspective: The Genesis of a Key Intermediate

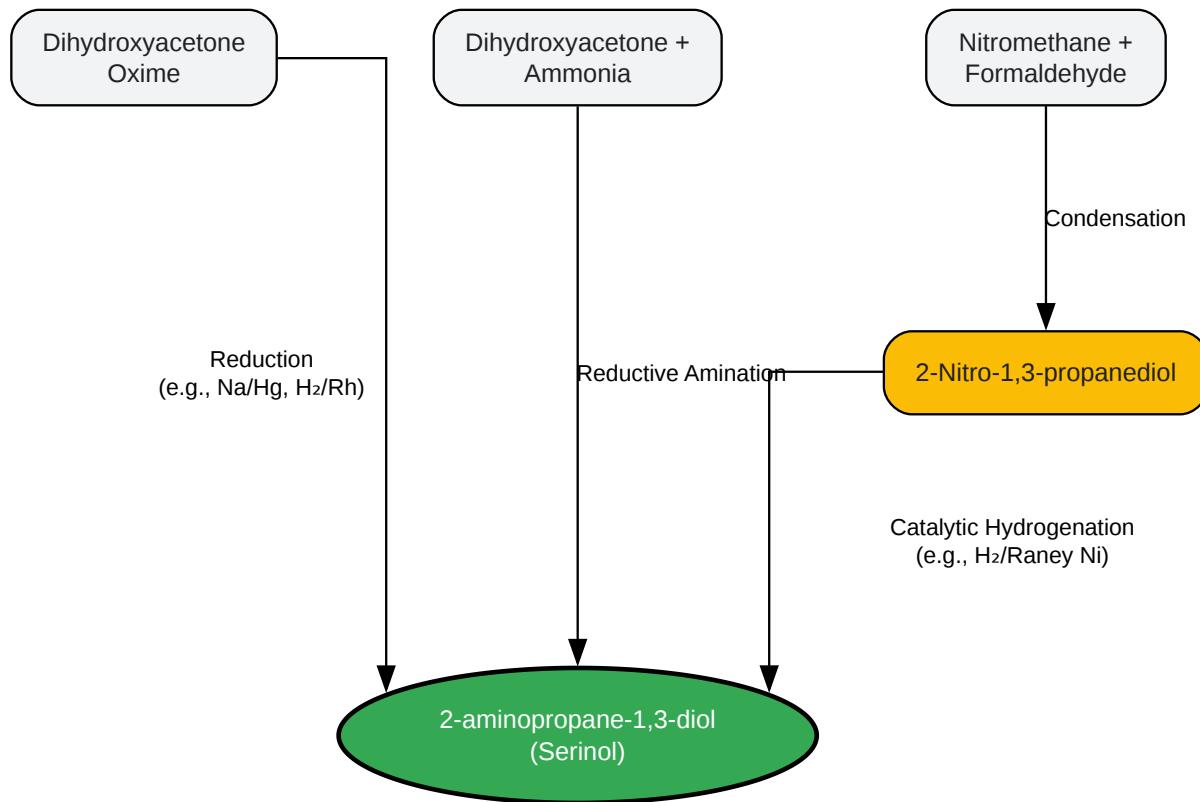
The story of serinol begins in 1897 with its first reported chemical synthesis by Oskar Piloy and Otto Ruff.^{[2][8]} Their method involved the reduction of dihydroxyacetone oxime using sodium amalgam in the presence of aluminum sulfate.^{[2][8]} This pioneering work established a viable, albeit rudimentary, pathway to the molecule.

Its importance, however, was not fully realized until the 1940s, when it was identified as a valuable precursor for the synthesis of the broad-spectrum antibiotic chloramphenicol.^{[2][6][7]} This marked serinol's transition from a chemical curiosity to an industrially relevant intermediate. Early production methods often started from nitromethane, which was reacted with formaldehyde to produce 2-nitro-1,3-propanediol, followed by catalytic reduction to yield serinol.^{[2][9][10]} While effective, these early processes often faced challenges, including the potential for undesirable side reactions and the difficulty of separating isomeric impurities.^[9] These challenges spurred further research into more efficient and cleaner synthetic routes, a quest that continues to this day.

Physicochemical Properties of 2-aminopropane-1,3-diol

Serinol is a white crystalline solid at room temperature, characterized by its high stability, hygroscopicity, and excellent solubility in water.^{[1][2][5]} These properties are crucial for its application in various chemical processes, particularly in aqueous reaction media.

Property	Value	References
Molecular Formula	C ₃ H ₉ NO ₂	[1][11][12]
Molar Mass	91.11 g/mol	[1][2][10]
Appearance	White to cream crystalline powder or solid	[3][13]
Melting Point	51-58 °C	[1][2][4][13]
Boiling Point	115-116 °C at 0.1 kPa	[1][2]
Solubility	Very soluble in water; soluble in ethanol	[2][3][5]
CAS Number	534-03-2	[11][12]
IUPAC Name	2-aminopropane-1,3-diol	[12][14]


Evolution of Synthesis Methodologies

The demand for high-purity serinol has driven the development of numerous synthetic strategies over the decades. The choice of a particular route is often dictated by factors such as cost of starting materials, desired yield, scalability, and safety considerations. Early methods based on nitromethane or the reduction of dihydroxyacetone oxime have been refined and, in some cases, replaced by more efficient processes.[2][9]

Modern chemical synthesis can be broadly categorized based on the starting material:

- From Dihydroxyacetone: Direct reductive amination of dihydroxyacetone with ammonia is a common route.[2][15]
- From 2-Nitro-1,3-propanediol: This classic method involves the catalytic hydrogenation of the nitro group.[2]
- From 5-amino-1,3-dioxane: This pathway involves the hydrolysis of the dioxane ring to release the serinol core.[2][6][7]

Biotechnological approaches using enzymes like amino alcohol dehydrogenases or transaminases are also being explored to provide more environmentally friendly production methods.[2][6][7][16]

[Click to download full resolution via product page](#)

Key chemical synthesis pathways to Serinol.

Experimental Protocol: Synthesis via Reduction of 2-Nitro-1,3-propanediol

This protocol is a representative example of a classic and reliable method for synthesizing serinol. The causality behind this choice lies in its high yield and the relative accessibility of the starting materials.

Objective: To synthesize 2-aminopropane-1,3-diol by the catalytic hydrogenation of 2-nitro-1,3-propanediol.

Materials:

- Sodium salt of 2-nitro-1,3-propanediol
- Ammonium chloride
- Methanol
- Raney Nickel (catalyst)
- Hydrogen gas supply
- High-pressure reactor (autoclave)

Procedure:

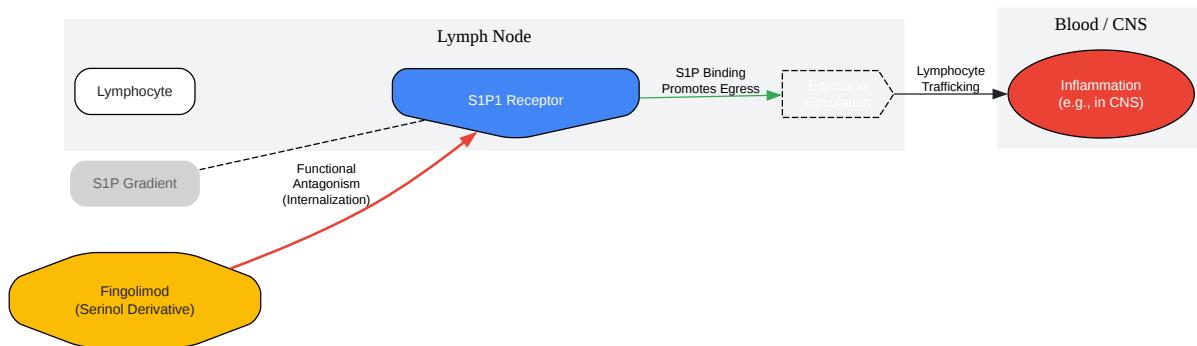
- Preparation: In a high-pressure reactor, dissolve the sodium salt of 2-nitro-1,3-propanediol and ammonium chloride in methanol.
- Catalyst Addition: Carefully add Raney Nickel catalyst to the solution under an inert atmosphere. Rationale: Raney Nickel is a highly active hydrogenation catalyst, but it can be pyrophoric in air.
- Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the vessel to approximately 70 bar with hydrogen. Rationale: High pressure increases the concentration of hydrogen dissolved in the reaction medium, accelerating the rate of the reduction reaction.
- Reaction: Stir the mixture vigorously at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake.
- Workup: Once the reaction is complete, carefully vent the reactor and filter the mixture to remove the catalyst. Self-Validation: The absence of the starting nitro compound can be confirmed by thin-layer chromatography (TLC).
- Isolation: Concentrate the filtrate under reduced pressure to obtain crude serinol. Further purification can be achieved by distillation or recrystallization to yield the final product.

Biological Significance and Role in Drug Development

While primarily known as a synthetic intermediate, serinol and its derivatives are deeply rooted in biology.^[2] It occurs naturally in organisms like sugarcane and is an intermediate in the biosynthesis of certain toxins in fungi.^[2]

More importantly, the serinol backbone is fundamental to the structure of sphingolipids. Derivatives such as sphingosine and ceramide, which are N-acylated serinols, are central second messengers in eukaryotic cells.^{[1][2]} They play critical roles in regulating fundamental cellular processes, including cell growth, apoptosis, and stress responses.^[2] This biological relevance is the primary reason for serinol's value in modern drug development.

Application 1: Non-Ionic X-ray Contrast Agents


Serinol is a key starting material for the synthesis of several non-ionic X-ray contrast agents, such as iopamidol.^{[5][7]} These agents are used extensively in medical imaging to enhance the visibility of internal structures. The hydroxyl groups of serinol provide points for attaching the large, iodine-containing aromatic rings necessary for X-ray attenuation, while its overall structure contributes to the high water solubility and low osmolality required for safe intravenous administration.

Application 2: Sphingosine-1-Phosphate (S1P) Receptor Modulators

Perhaps the most significant modern application of serinol is as a precursor to a class of drugs known as Sphingosine-1-Phosphate (S1P) receptor modulators.^{[17][18]} The first drug in this class, Fingolimod (FTY720), was a revolutionary oral therapy for relapsing multiple sclerosis.^{[17][18][19]}

Fingolimod's development was inspired by myriocin, a natural product with immunosuppressive properties.^[17] Chemical simplification and modification of related structures led to the synthesis of Fingolimod, a compound that is structurally a serinol derivative.^[20] In the body, Fingolimod is phosphorylated and acts as a functional antagonist of the S1P1 receptor on lymphocytes.^[21] This prevents lymphocytes from exiting the lymph nodes, thereby reducing

their infiltration into the central nervous system where they would otherwise cause inflammatory damage in multiple sclerosis patients.[17][21][22]

[Click to download full resolution via product page](#)

S1P signaling in lymphocyte trafficking and its modulation.

Conclusion

From its discovery over a century ago, 2-aminopropane-1,3-diol has charted a remarkable course. Its evolution from a simple amino alcohol to a high-value chemical intermediate underscores the profound impact that fundamental chemical structures can have on applied science. Its prochiral nature and versatile functional groups have made it an invaluable tool for chemists and drug developers. Today, serinol is not just a precursor for antibiotics or imaging agents; it is the foundational scaffold for a new generation of immunomodulatory drugs that have changed the therapeutic landscape for autoimmune diseases. The history of serinol is a testament to the enduring power of chemical synthesis and a clear indicator of its continued importance in the future of pharmaceutical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives _Chemicalbook [chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. nbinfo.com [nbinfo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]
- 6. Serinol: small molecule - big impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-1,3-propandiol – Wikipedia [de.wikipedia.org]
- 9. US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom - Google Patents [patents.google.com]
- 10. Serinol - Wikipedia [en.wikipedia.org]
- 11. 2-Amino-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Amino-1,3-propanediol [webbook.nist.gov]
- 13. L08426.06 [thermofisher.com]
- 14. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US5998669A - Process for production of 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 18. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 22. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 2-aminopropane-1,3-diol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2899187#discovery-and-history-of-2-aminopropane-1-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com